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Compound of Interest

Compound Name: 7-Tridecanone

Cat. No.: B047724

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 7-
tridecanone, a valuable intermediate in organic synthesis, through the oxidation of the
secondary alcohol 7-tridecanol. Four common and effective oxidation methods are presented:
Jones oxidation, Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and (2,2,6,6-
Tetramethylpiperidin-1-yl)oxyl (TEMPQO)-mediated oxidation.

These protocols are designed to offer a comparative overview, enabling researchers to select
the most suitable method based on factors such as reaction conditions, reagent toxicity, and
desired purity.

Chemical Transformation
The fundamental chemical transformation is the oxidation of a secondary alcohol to a ketone.
Caption: General reaction for the oxidation of 7-tridecanol to 7-tridecanone.

Comparative Data Summary

The following table summarizes the quantitative data for the different oxidation methods,
allowing for easy comparison of their efficiency and reaction conditions.
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Jones Oxidation

The Jones oxidation is a robust and high-yielding method for the oxidation of secondary
alcohols to ketones.[1][2] It utilizes a solution of chromium trioxide in sulfuric acid and acetone.

[1]

Experimental Protocol

o Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrOs) in 23 ml of
concentrated sulfuric acid (H2S0Oa4). Cautiously dilute the mixture with distilled water to a final
volume of 100 ml.

o Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve
10.0 g (49.9 mmol) of 7-tridecanol in 100 ml of acetone. Cool the solution to 0°C in an ice
bath.

» Oxidation: Add the prepared Jones reagent dropwise to the stirred alcohol solution,
maintaining the temperature below 25°C. The reaction is exothermic. The color of the
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reaction mixture will change from orange-red to green, indicating the reduction of Cr(VI) to
Cr(ll).

Quenching: After the addition is complete and the green color persists, add isopropyl alcohol
dropwise to quench any excess oxidizing agent until the orange color is no longer visible.

Workup: Decant the acetone solution from the precipitated chromium salts. Wash the salts
with additional acetone. Combine the acetone fractions and remove the solvent under
reduced pressure. Dissolve the residue in diethyl ether, wash with saturated sodium
bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium
sulfate.

Purification: Filter to remove the drying agent and concentrate the solution under reduced
pressure to yield crude 7-tridecanone. Further purification can be achieved by vacuum
distillation or column chromatography on silica gel.

Suantitative [

Molecular Theoretic
Reactant/ . Moles . Actual )
Weight ( Amount al Yield . Yield (%)
Product (mmol) Yield (g)
g/mol) (9)
7-
] 200.36 10.0g 49.9 - - -
Tridecanol
7-
Tridecanon  198.34 - - 9.90 8.91 ~90

e

Jones Oxidation Workflow
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Reaction Setup
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Caption: Workflow for the Jones oxidation of 7-tridecanol.
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Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder oxidizing agent than chromic acid and is often used for the selective oxidation
of alcohols to aldehydes and ketones under anhydrous conditions.[3][4] The use of Celite or
molecular sieves is recommended to simplify the workup by adsorbing the chromium
byproducts.[5][6]

Experimental Protocol

o Reaction Setup: To a stirred suspension of 1.2 equivalents of Pyridinium Chlorochromate
(PCC) and an equal weight of Celite in anhydrous dichloromethane (CHzClz), add a solution
of 1 equivalent of 7-tridecanol in anhydrous CH2Cl2 at room temperature.

o Oxidation: Stir the mixture at room temperature for 2 to 4 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a
pad of silica gel or Celite to remove the chromium residues.

 Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-
tridecanone. The product can be further purified by column chromatography.

Suantitative [

Molecular . . . .
Reactant/Prod ) ) Typical Yield Reaction Time
Weight (g/mol  Molar Ratio
uct ) (%) (h)
7-Tridecanol 200.36 1.0 - -
PCC 215.56 1.2 - -
7-Tridecanone 198.34 - 80-90 2-4

PCC Oxidation Workflow
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Caption: Workflow for the PCC oxidation of 7-tridecanol.
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Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that uses dimethyl sulfoxide
(DMSO) activated by oxalyl chloride at low temperatures.[7][8] It is particularly useful for
substrates sensitive to harsher conditions.[9]

Experimental Protocol

» Activation of DMSO: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,
nitrogen), dissolve 2.2 equivalents of oxalyl chloride in anhydrous dichloromethane (CHzCl2)
and cool to -78°C (dry ice/acetone bath). To this, slowly add a solution of 2.5 equivalents of
anhydrous DMSO in CHzClz, maintaining the temperature below -60°C. Stir for 15 minutes.

o Addition of Alcohol: Add a solution of 1 equivalent of 7-tridecanol in CH2Cl2 dropwise,
keeping the temperature at -78°C. Stir for 30-45 minutes.

o Formation of Ylide: Add 5 equivalents of triethylamine (EtsN) dropwise to the reaction
mixture.

o Warming and Quenching: Allow the reaction to warm to room temperature, then quench by
adding water.

o Workup: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine
the organic layers and wash sequentially with dilute HCI, saturated sodium bicarbonate
solution, and brine. Dry the organic phase over anhydrous magnesium sulfate.

 Purification: Filter and concentrate under reduced pressure. The crude product can be
purified by flash chromatography on silica gel.

Quantitative Data
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Molecular

Reactant/Prod . . Typical Yield Reaction Time
Weight (g/mol  Molar Ratio

uct ) (%) (h)

7-Tridecanol 200.36 1.0 - -

Oxalyl Chloride 126.93 2.2 - -

DMSO 78.13 2.5 - -

Triethylamine 101.19 5.0 - -

7-Tridecanone 198.34 - >95 1-2

Swern Oxidation Workflow
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Caption: Workflow for the Swern oxidation of 7-tridecanol.
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TEMPO-mediated Oxidation

This method utilizes a catalytic amount of the stable nitroxyl radical TEMPO with a
stoichiometric co-oxidant, typically sodium hypochlorite (bleach), in a biphasic system.[10][11] It
is considered a "green" and highly selective oxidation method.[12]

Experimental Protocol

e Reaction Setup: In a round-bottom flask, combine 7-tridecanol (1 equivalent), TEMPO (0.01
equivalents), and dichloromethane (CH2Cl2). Add a solution of potassium bromide (KBr, 0.1
equivalents) in water.

o Oxidation: Cool the biphasic mixture to 0°C with vigorous stirring. Prepare a solution of
sodium hypochlorite (NaOCI, 1.1 equivalents) and sodium bicarbonate (NaHCOs, 1.1
equivalents) in water. Add this solution dropwise to the reaction mixture, maintaining the
temperature below 5°C. Stir at 0°C for 1-3 hours, monitoring by TLC.

o Workup: Separate the layers and extract the aqueous layer with CH2Cl2. Combine the
organic layers and wash with 1 M HCI, saturated sodium thiosulfate solution, and brine.

 Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield 7-tridecanone.

Suantitative [

Molecular . . . .
Reactant/Prod ) ) Typical Yield Reaction Time
Weight (g/mol  Molar Ratio
uct (%) (h)
)
7-Tridecanol 200.36 1.0 - -
TEMPO 156.25 0.01 - -
NaOCI 74.44 1.1 - -
7-Tridecanone 198.34 - 90-98 1-3

TEMPO-mediated Oxidation Workflow
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Caption: Workflow for the TEMPO-mediated oxidation of 7-tridecanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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